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molecular formula C12H10ClNO2 B8498240 Methyl 2-chloro-3-(1-cyanocyclopropyl)benzoate

Methyl 2-chloro-3-(1-cyanocyclopropyl)benzoate

Cat. No. B8498240
M. Wt: 235.66 g/mol
InChI Key: GRVQSAHYPSLSOG-UHFFFAOYSA-N
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Patent
US08344135B2

Procedure details

A solution of methyl 2-chloro-3-(cyanomethyl)benzoate (20.0 g, 95.3 mmol) in dimethylsulfoxide (200 mL) was cooled to 15° C., 60% sodium hydride (11.6 g, 289 mmol) was added by small portions, and the mixture was stirred at room temperature for 30 min. To the suspension was dropwise added 1,2-dibromoethane (16.5 mL, 191 mmol) at 15° C. over 10 min, and the mixture was stirred at room temperature for 4 hr. To the reaction mixture was added aqueous ammonium chloride solution (200 mL), and the mixture was extracted with diethyl ether/ethyl acetate (1:1, 3×200 mL). The combined organic layer was washed successively with water (200 mL) and saturated brine (100 mL), and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5→65/35) to give the title compound (13.5 g, 60%) as a white powder.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH2:12][C:13]#[N:14])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[H-].[Na+].Br[CH2:18][CH2:19]Br.[Cl-].[NH4+]>CS(C)=O>[Cl:1][C:2]1[C:11]([C:12]2([C:13]#[N:14])[CH2:19][CH2:18]2)=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC=C1CC#N
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
16.5 mL
Type
reactant
Smiles
BrCCBr
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 15° C.
CUSTOM
Type
CUSTOM
Details
over 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 4 hr
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether/ethyl acetate (1:1, 3×200 mL)
WASH
Type
WASH
Details
The combined organic layer was washed successively with water (200 mL) and saturated brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5→65/35)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C=CC=C1C1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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